molecular formula C16H23NO4 B3834689 1-(3,4,5-trimethoxybenzoyl)azepane CAS No. 21912-09-4

1-(3,4,5-trimethoxybenzoyl)azepane

Cat. No.: B3834689
CAS No.: 21912-09-4
M. Wt: 293.36 g/mol
InChI Key: QMJXMZSJIGAVQX-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring conjugated with a 3,4,5-trimethoxybenzoyl group. This structure combines lipophilic aromatic moieties with a flexible amine-containing ring, making it a candidate for pharmaceutical and materials science applications. The compound is synthesized via nucleophilic substitution or acylation reactions, often starting from 3,4,5-trimethoxybenzoyl chloride .

Properties

IUPAC Name

azepan-1-yl-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-19-13-10-12(11-14(20-2)15(13)21-3)16(18)17-8-6-4-5-7-9-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXMZSJIGAVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176327
Record name 1H-Azepine, hexahydro-1-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21912-09-4
Record name 1H-Azepine, hexahydro-1-(3,4,5-trimethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021912094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine, hexahydro-1-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4,5-trimethoxybenzoyl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxybenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trimethoxybenzoyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,4,5-Trimethoxybenzoyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. For example, the compound may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues in Evidence

The following compounds share structural or functional similarities with 1-(3,4,5-trimethoxybenzoyl)azepane:

Compound Name Key Features Molecular Weight Key Differences
This compound Azepane ring (7-membered), 3,4,5-trimethoxybenzoyl group ~307.34 (estimated) Reference compound
1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea Thiourea linker, fluorophenyl substituent 394.39 (C₁₈H₁₇FN₂O₄S) Thiourea functional group enhances hydrogen bonding; fluorine increases electronegativity
1-{6-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Piperazine-pyridazine-azepane scaffold 455.55 (C₂₄H₃₃N₅O₄) Extended heterocyclic system; higher molecular weight and complexity
Bietaserpine Yohimban core with 3,4,5-trimethoxybenzoyloxy group ~634.74 (C₃₉H₄₇N₃O₈) Steroidal backbone; ester linkage instead of direct acylation
1-(4-Chloro-2-fluorobenzoyl)-2-methylpiperazine Piperazine ring, chloro-fluoro substituents ~286.73 (C₁₂H₁₃ClFN₂O) Smaller ring (6-membered), halogen substituents alter electronic properties

Physicochemical Properties

  • Lipophilicity : The 3,4,5-trimethoxybenzoyl group enhances lipophilicity compared to nitro- or halogen-substituted analogs (e.g., 1-(3,5-dinitrobenzoyl)-2-methylpiperazine ).
  • Crystallinity: Thiourea derivatives (e.g., ) crystallize in monoclinic systems (space group P21/c), while azepane derivatives may exhibit varied packing due to ring flexibility.

Biological Activity

1-(3,4,5-trimethoxybenzoyl)azepane is a compound belonging to the class of azepane derivatives, characterized by a seven-membered heterocyclic structure containing one nitrogen atom. The compound features a trimethoxybenzoyl group, which is known for its electron-donating properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

This compound can be synthesized through the reaction of 3,4,5-trimethoxybenzoyl chloride with azepane in the presence of a base like triethylamine. The reaction typically occurs in organic solvents such as dichloromethane at room temperature, followed by purification methods like recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trimethoxybenzoyl group modulates the activity of various enzymes and receptors by binding to their active sites. This interaction can lead to either inhibition or activation of these targets, resulting in diverse biological effects. Notably, it may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), demonstrated notable effects against melanoma cells by disrupting the folate cycle through binding to human dihydrofolate reductase . This mechanism suggests that this compound may share similar pathways in inhibiting cancer cell growth.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/LC50 ValuesReference
TMECGAntiproliferativeMelanomaNot specified
BenzodioxoleLarvicidalAedes aegyptiLC50: 28.9 ± 5.6 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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